5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole
Description
The compound 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole features a central imidazole ring substituted at positions 2, 4, and 5 (Figure 1). Key structural elements include:
- 4-Methyl group: Enhances lipophilicity and steric bulk.
- 5-[3-(Trifluoromethoxy)phenyl]-2-furyl moiety: Combines a furan ring with a trifluoromethoxy-substituted phenyl group, likely influencing electronic properties and target binding.
This compound belongs to a class of imidazole derivatives with diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structural complexity allows for tailored interactions with biological targets, making it a candidate for drug development .
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O2/c1-12-19(13-5-7-15(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-16(11-14)29-21(23,24)25/h2-11H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGBBANNNXIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)OC(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction to form the biaryl structure, followed by cyclization to form the imidazole ring. The reaction conditions often require palladium catalysts, base, and appropriate solvents such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Scientific Research Applications
5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and imidazole core allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Core
Table 1: Key Structural Analogs and Substituent Effects
Key Observations :
- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The OCF₃ group in the target compound may improve solubility compared to CF₃ due to its polar ether linkage, while maintaining strong electron-withdrawing effects .
- Methyl vs.
- Furan vs.
Table 2: Enzyme Inhibition and Antimicrobial Profiles
Key Observations :
Structural and Crystallographic Insights
- This suggests the target compound may also form stable crystals amenable to X-ray analysis .
- Planarity vs.
Q & A
Q. What are the established synthetic routes for preparing 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole?
Methodological Answer: The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. Key approaches include:
- Imidazole Ring Formation : Reacting substituted aldehydes with amines in the presence of acid catalysts (e.g., acetic acid) to form the imidazole core. For example, 4-fluorobenzoyl chloride can be coupled with furan-containing intermediates under optimized solvent conditions (e.g., methanol or DMF) .
- Functionalization of Substituents : Introducing the trifluoromethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (70–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Table 1: Representative Synthetic Approaches
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazole core formation | 4-Fluorobenzaldehyde, NH₄OAc, glacial acetic acid, 120°C | 65–70% | |
| Trifluoromethoxy group coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60% | |
| Final purification | Silica gel chromatography (EtOAc:Hexane 3:7) | >95% |
Q. How is the molecular structure of this compound characterized in academic research?
Methodological Answer: Structural elucidation employs:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the 4-methyl group appears as a singlet at δ 2.3–2.5 ppm, while aromatic protons show splitting patterns consistent with fluorophenyl and furyl groups .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and dihedral angles. Weak hydrogen bonds (C–H···F/N) stabilize the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations) arise from assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., SB 202190 for kinase assays) .
- Purity Validation : HPLC-MS (>98% purity) and elemental analysis (C, H, N ±0.3%) exclude confounding impurities .
- Comparative SAR Studies : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophore contributions .
Q. What computational methods guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., p38 MAP kinase). The trifluoromethoxy group’s hydrophobicity enhances ATP-binding pocket interactions .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Substituents like 4-fluorophenyl lower the energy gap, increasing electrophilicity .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
Q. How is crystallographic data utilized to analyze structural stability and intermolecular interactions?
Methodological Answer:
- SHELX Refinement : SHELXL refines X-ray data (R-factor <0.05) to map weak interactions (C–H···π, van der Waals) .
- Hydrogen Bond Analysis : Programs like Mercury quantify interaction distances (e.g., 2.8–3.2 Å for C–H···F bonds) .
- Thermal Ellipsoids : High displacement parameters (>0.5 Ų) indicate flexible regions (e.g., furyl ring), guiding stability modifications .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angles | 12.65° (fluorophenyl-imidazole) | |
| Hydrogen bond distance | 2.93 Å (C–H···F) |
Q. What experimental strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Pd/C vs. Pd(PPh₃)₄ comparisons improve coupling efficiency (yield increase from 50% to 75%) .
- Microwave-Assisted Synthesis : Reduces reaction time (from 24 h to 2 h) for imidazole cyclization at 150°C .
- Solvent Optimization : Replacing DMF with THF minimizes side reactions (e.g., oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
